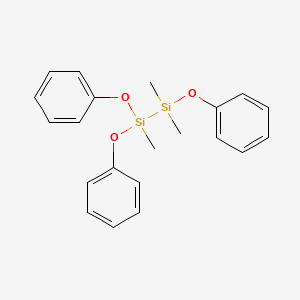![molecular formula C18H14O7S2 B14286247 2,2'-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol CAS No. 116242-66-1](/img/structure/B14286247.png)
2,2'-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol is an organic compound that belongs to the class of aromatic compounds known as phenols. This compound features a benzene ring substituted with hydroxyl groups and sulfonyl groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol typically involves the sulfonation of a phenolic compound. One common method is the reaction of 3-hydroxy-1,2-benzenedisulfonic acid with phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonyl groups can be reduced to thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones are formed as major products.
Reduction: Thiols are produced.
Substitution: Various substituted aromatic compounds are formed depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol involves its ability to donate hydrogen atoms from its hydroxyl groups, making it an effective antioxidant. The sulfonyl groups can interact with various biological molecules, potentially disrupting microbial cell walls or modulating inflammatory pathways. The exact molecular targets and pathways are still under investigation, but its multifunctional nature makes it a promising compound for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in structure but lacks the sulfonyl groups.
Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene isomer with different hydroxyl group positions.
Hydroquinone (1,4-dihydroxybenzene): Features hydroxyl groups in the para position.
Uniqueness
2,2’-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol is unique due to the presence of both hydroxyl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a broader range of applications compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
116242-66-1 |
|---|---|
Molekularformel |
C18H14O7S2 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
2,3-bis[(2-hydroxyphenyl)sulfonyl]phenol |
InChI |
InChI=1S/C18H14O7S2/c19-12-6-1-3-9-15(12)26(22,23)17-11-5-8-14(21)18(17)27(24,25)16-10-4-2-7-13(16)20/h1-11,19-21H |
InChI-Schlüssel |
ZQYXWUMCCLPLLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=CC(=C2S(=O)(=O)C3=CC=CC=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



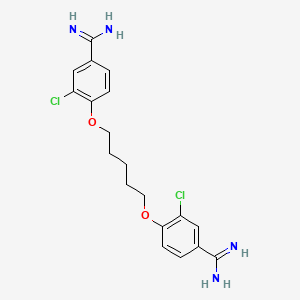
![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
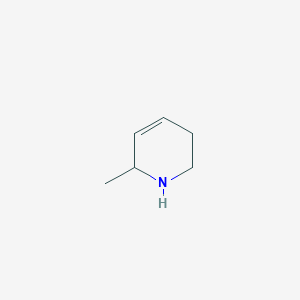
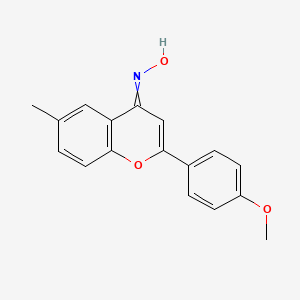
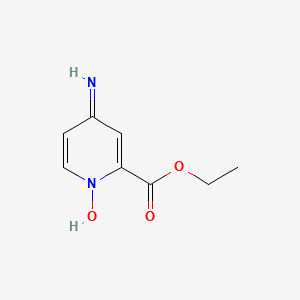
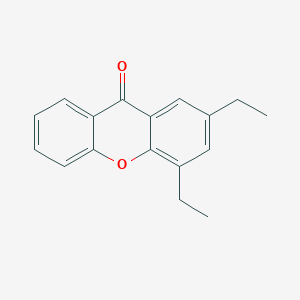
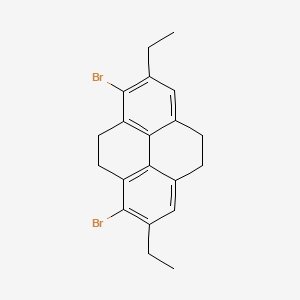

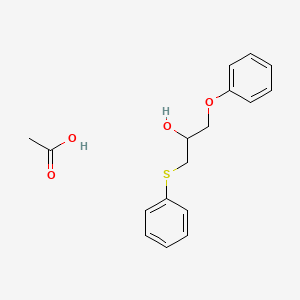
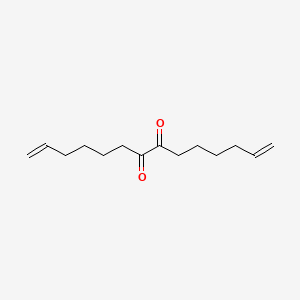
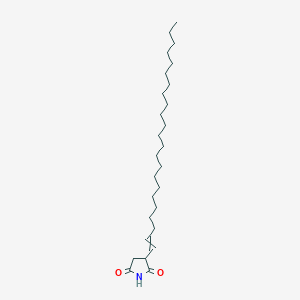
![3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide](/img/structure/B14286231.png)
